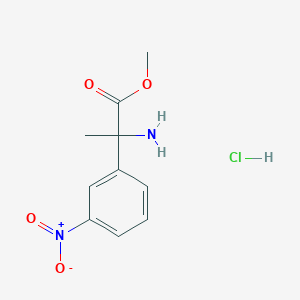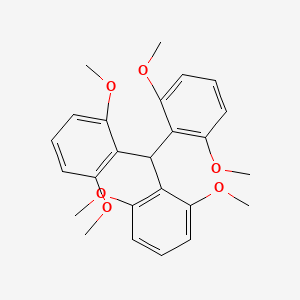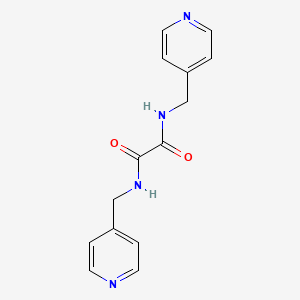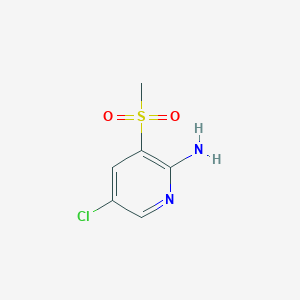![molecular formula C6H2Br2N2S B3049469 5,7-Dibromothieno[3,4-b]pyrazine CAS No. 207805-24-1](/img/structure/B3049469.png)
5,7-Dibromothieno[3,4-b]pyrazine
Vue d'ensemble
Description
5,7-Dibromothieno[3,4-b]pyrazine (5,7-DBTP) is a heterocyclic aromatic compound . It is a small molecule with a molecular weight of 293.97 g/mol , and is composed of two nitrogen atoms, two sulfur atoms, and two bromine atoms.
Synthesis Analysis
The synthesis of 5,7-Dibromothieno[3,4-b]pyrazine-based compounds often involves Stille cross-coupling . The prepared oligomers include two oligothieno[3,4-b]pyrazine series from monomer to trimer, as well as a series of mixed terthienyls in which the ratio of thieno[3,4-b]pyrazine to either thiophene or 3,4-ethylene-dioxythiophene has been varied .Molecular Structure Analysis
The InChI code for 5,7-Dibromothieno[3,4-b]pyrazine is 1S/C6H2Br2N2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H . The molecular structure of certain derivatives has been studied using X-ray diffraction.Chemical Reactions Analysis
Thieno[3,4-b]pyrazine-based oligomers were synthesized via Stille cross-coupling as models of electronic structure–function relationships in thieno[3,4-b]pyrazine-based conjugated materials .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dibromothieno[3,4-b]pyrazine include a molecular weight of 293.97 g/mol .Applications De Recherche Scientifique
Organic Electronics and Optoelectronics
5,7-Dibromothieno[3,4-b]pyrazine serves as a valuable building block for designing organic semiconductors. Researchers have explored its use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Its electron-rich nature and π-conjugated structure contribute to efficient charge transport and light emission .
Conjugated Polymers and Copolymers
By incorporating 5,7-Dibromothieno[3,4-b]pyrazine into conjugated polymers or copolymers, scientists can fine-tune the bandgap and improve charge mobility. These materials find applications in flexible electronics, sensors, and energy storage devices. The ability to modulate the optical and electronic properties makes it an attractive candidate for polymer-based materials .
Dye-Sensitized Solar Cells (DSSCs)
Researchers have investigated 5,7-Dibromothieno[3,4-b]pyrazine as a sensitizer in DSSCs. Its absorption properties in the visible range allow efficient light harvesting, leading to enhanced power conversion efficiencies. The compound’s stability and compatibility with electrolytes are crucial factors in DSSC performance .
Materials for Organic Semiconductors
In the quest for high-performance organic semiconductors, 5,7-Dibromothieno[3,4-b]pyrazine has been explored as a core unit in π-conjugated materials. These materials exhibit charge transport properties suitable for applications in thin-film transistors, organic memory devices, and chemical sensors .
Functional Coatings and Surface Modifications
Functionalizing surfaces with 5,7-Dibromothieno[3,4-b]pyrazine can enhance adhesion, wettability, and chemical reactivity. Researchers have used it to modify electrode surfaces, creating stable interfaces for biosensors, electrochemical devices, and catalysis .
Supramolecular Chemistry and Host-Guest Systems
The unique electronic properties of 5,7-Dibromothieno[3,4-b]pyrazine make it an interesting component in supramolecular assemblies. It can act as a host molecule, accommodating guest species through non-covalent interactions. Applications include molecular recognition, drug delivery, and self-assembled monolayers.
Safety and Hazards
Propriétés
IUPAC Name |
5,7-dibromothieno[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIVDZFQFBEWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(SC(=C2N=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591406 | |
| Record name | 5,7-Dibromothieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromothieno[3,4-b]pyrazine | |
CAS RN |
207805-24-1 | |
| Record name | 5,7-Dibromothieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)

